4-Methylamino-3-hydrazinopyridazine

Description

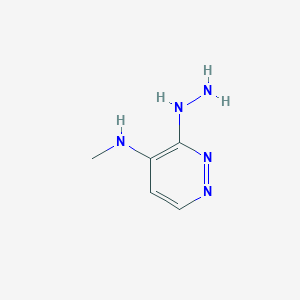

4-Methylamino-3-hydrazinopyridazine is a pyridazine derivative characterized by a hydrazine group (-NH-NH₂) at position 3 and a methylamino group (-NHCH₃) at position 2. This compound is synthesized via catalytic hydrogenation of 4-methylamino-6-chloro-3-hydrazinopyridazine in the presence of palladium on carbon, followed by precipitation as its dihydrochloride salt (m.p. 247°–251°C) .

Properties

Molecular Formula |

C5H9N5 |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

3-hydrazinyl-N-methylpyridazin-4-amine |

InChI |

InChI=1S/C5H9N5/c1-7-4-2-3-8-10-5(4)9-6/h2-3H,6H2,1H3,(H,7,8)(H,9,10) |

InChI Key |

QHTHQFARONKLSU-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(N=NC=C1)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

2.1 Structural and Functional Group Comparisons

The pyridazine core is a versatile heterocycle, and substitutions at positions 3 and 4 significantly influence reactivity and bioactivity. Below is a comparative analysis of key analogs:

2.3 Pharmacological and Functional Differences

- Hypotensive Activity: this compound is explicitly noted for hypotensive applications, likely due to hydrazine-mediated vasodilation or nitric oxide modulation .

- MAO-B Inhibition : Thiazole-hydrazine hybrids () show selectivity for MAO-B, linked to their electron-deficient aromatic systems .

- CNS Targeting : Fused pyridazine-pyrimidine systems () leverage piperazine/indazole substituents for blood-brain barrier penetration .

2.4 Physicochemical Properties

- Solubility: The hydrazine group in this compound enhances water solubility in its dihydrochloride form, contrasting with lipophilic 6-phenylpyridazinones .

- Thermal Stability: The dihydrochloride salt (m.p. 247°–251°C) demonstrates higher stability compared to non-ionic analogs like 3-ketopyridazinones (typically < 200°C) .

Research Implications and Gaps

- Mechanistic Studies: The hypotensive mechanism of this compound remains underexplored. Comparative studies with hydralazine (a known hydrazine-based vasodilator) could clarify its mode of action.

- Bioisosteric Replacements : Replacing the hydrazine group with thiosemicarbazide (as in ) may enhance MAO-B or antioxidant activity .

- Structural Hybridization: Merging the 4-methylamino group with fused heterocycles (e.g., pyrido[1,2-a]pyrimidinones from ) could yield dual-action therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.